molecular formula C18H14N2O3 B2710609 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one CAS No. 884221-80-1

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one

Cat. No. B2710609
CAS RN: 884221-80-1
M. Wt: 306.321
InChI Key: YILNJCYMQBNALH-UHFFFAOYSA-N
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Description

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one, also known as HPIP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPIP belongs to the class of isobenzofuranone derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed convenient methods for synthesizing compounds related to "3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one", focusing on the structural motifs found in natural and synthetic compounds exhibiting biological activities. Studies have explored the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, highlighting their potential in producing compounds with significant antimicrobial activity (H. Abdel‐Aziz, A. Mekawey, K. Dawood, 2009). Additionally, the synthesis of potentially bioactive compounds from visnaginone has been reported, demonstrating the versatility of these chemical frameworks in generating diverse bioactive molecules (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

Antimicrobial and Bioactive Compounds

The antimicrobial evaluation of synthesized benzofuran derivatives has revealed their effectiveness against various fungal and bacterial species, with some compounds displaying significant activity. This showcases the potential of these compounds in developing new antimicrobial agents (H. Abdel‐Aziz, A. Mekawey, K. Dawood, 2009). Moreover, the synthesis and biological evaluation of compounds derived from natural sources, such as visnaginone, have highlighted their potential in creating bioactive molecules with various pharmacological properties (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies utilizing the structural motifs of "this compound". These studies have provided insights into convenient synthesis routes and the chemical properties of these compounds, aiding in the development of novel synthetic strategies for complex molecules (H. Abdel‐Aziz, A. Mekawey, K. Dawood, 2009; O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

properties

IUPAC Name

5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11-15(16-13-9-5-6-10-14(13)18(22)23-16)17(21)20(19-11)12-7-3-2-4-8-12/h2-10,16,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMILVCMTMIIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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